molecular formula C12H11N B1205854 3-Aminobiphenyl CAS No. 2243-47-2

3-Aminobiphenyl

Cat. No. B1205854
CAS RN: 2243-47-2
M. Wt: 169.22 g/mol
InChI Key: MUNOBADFTHUUFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminobiphenyl derivatives has been explored through various methods. One notable approach is the solvent-free synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, utilizing a three-component reaction of aromatic aldehydes, malononitrile, and acetone in the presence of catalytic NaOMe under grindstone method. This process is highlighted for its efficiency, simplicity, and environmental friendliness, achieving excellent yields within 2–3 minutes (Pasha & Datta, 2014).

Molecular Structure Analysis

The molecular structure of 3-Aminobiphenyl and its derivatives is pivotal for understanding its properties and reactivity. Studies often utilize various spectroscopic techniques such as UV, FT-IR, and X-ray photoelectron spectroscopy to analyze these compounds. These studies reveal insights into protonation states, counter ions, and structural morphology, which are crucial for applications in materials science and chemistry (Chan et al., 1995).

Chemical Reactions and Properties

3-Aminobiphenyl undergoes a variety of chemical reactions, leading to a wide range of derivatives with diverse properties. For example, the compound has been used as a precursor in the synthesis of complex molecules and materials, demonstrating its versatility and reactivity. These reactions often explore the compound's capability to form bonds and interact with other chemical entities, laying the foundation for its application in developing novel compounds and materials (Rong et al., 2008).

Physical Properties Analysis

The physical properties of 3-Aminobiphenyl, such as solubility, melting point, and conductivity, are influenced by its molecular structure and the nature of its substituents. These properties are critical for its application in various domains, including materials science, where they determine the compound's suitability for specific purposes. Comparative studies between chemically and electrochemically synthesized poly(4-aminobiphenyl) highlight the impact of synthesis methods on physical properties (Chan et al., 1995).

Chemical Properties Analysis

The chemical properties of 3-Aminobiphenyl, such as reactivity, stability, and its ability to participate in various chemical reactions, are pivotal for its applications in organic synthesis and material development. Investigations into its hydrogen bonding capabilities and its role in nucleating beta-sheet structures in peptides underscore its utility in biochemistry and molecular engineering (Nesloney & Kelly, 1996).

Scientific Research Applications

Environmental Monitoring

3-Aminobiphenyl and its derivatives are monitored due to their genotoxic and/or carcinogenic properties. A study focused on the determination of 2-aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl in model drinking and river water samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and a boron-doped diamond thin-film electrode. This method provided satisfactory separation and detection, with limits of quantitation in the 10^-9 mol L^-1 range, highlighting its utility in environmental monitoring (Pecková et al., 2009).

Mutagenicity Studies

The mutagenicity of 3-aminobiphenyl, along with its isomers and derivatives, was examined using the Ames test with Salmonella typhimurium. This study revealed that only 4-aminobiphenyl exhibited mutagenicity in the presence of an activation system, suggesting a differential genotoxic profile among the isomers. This study aids in understanding the carcinogenic potential of various aminobiphenyl compounds (Ioannides et al., 1989).

Carcinogen Action Mechanism

Research on 3:2′-dimethyl-4-aminobiphenyl, a derivative of aminobiphenyl, in Wistar rats investigated its route of action in inducing intestinal neoplasia. The study suggested that this chemical is absorbed, modified, probably in the liver, excreted into bile, and induces neoplasia through direct fecal contact with the intestinal mucosa. This provides insights into the mechanisms of action of carcinogens related to aminobiphenyl compounds (Cleveland et al., 1967).

Ecotoxicological Assessment

4-Aminobiphenyl (4-ABP), closely related to 3-aminobiphenyl, was evaluated for its toxic effects on various aquatic organisms and mammalian cells. This study employed a test battery including Daphnia magna immobilization, zebrafish embryo development, and mammalian cell proliferation inhibition. The findings highlighted that 4-ABP is toxic to aquatic organisms and mammalian cells, emphasizing the importance of using diverse bioassays for comprehensive ecotoxicological assessment (Jiangning et al., 2004).

Laser-Induced Fluorescence Studies

The S1 ← S0 transitions in 3-aminobiphenyl were studied using laser-induced fluorescence in a supersonic jet, compared with ab initio calculations. This research provides valuable data on the electronic properties and structure of 3-aminobiphenyl, which is crucial for understanding its interactions and behaviors at the molecular level (Pirowska et al., 1999).

Safety And Hazards

3-Aminobiphenyl is labeled with the signal word “Warning”. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and ensuring adequate ventilation .

properties

IUPAC Name

3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOBADFTHUUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036825
Record name 3-Aminobiphenyl
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Aminobiphenyl

CAS RN

2243-47-2, 41674-04-8
Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name (1,1'-Biphenyl)amine
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Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name 3-BIPHENYLAMINE
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Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 0.70 g, 0.658 mmol) was added to a Parr hydrogenator bottle. The bottle was purged with nitrogen. Next, 3-nitro-1,1′-biphenyl (10 g, 50.2 mmol) and 190 mL ethanol were added to the bottle. The material was hydrogenated on a Parr hydrogenator. After 3 h, the reaction mixture was filtered through Celite® and the Celite® washed with dichloromethane. The filtrate was evaporated, obtained a brown oil, 8.69 g, assume quantitative yield (8.49 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2-1atmospheric hydrogenation reactor was charged with 250 g (1.26 mol) of m-nitrobiphenyl, 12.5 q of 5% Pd-Cl, and 1250 ml of ethanol. A theoretical amount of hydrogen gas was absorbed at room temperature. The catalyst was removed by filtration and the filtrate was distilled of the solvent, obtaining 212 g of m-aminobiphenyl (yield 99.9%). Another batch of reaction was effected on the same scale except that 254 g (1.28 mol) of m-nitrobiphenyl was used, obtaining 215 g of m-aminobiphenyl (yield 99.7%),
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Yield
99.9%

Synthesis routes and methods III

Procedure details

Bromobenzene (300 mg, 1.91 mmol) was coupled to 3-amino-phenylboronic acid (355 mg, 2.29 mmol) using Method E. The crude residue was re-dissolved in EtOAc (8 ml) and washed with saturated NaHCO3 (3×8 ml). The organic layer was extracted with 1.2M HCl (1×8 ml) then basified with 6M NaOH until a white precipitate formed. This was then extracted with EtOAc (3×10 ml). The combined organic layers were dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
569
Citations
M Sarkar, R Stabbert, RD Kinser, J Oey… - Toxicology and applied …, 2006 - Elsevier
Some aromatic amines are considered to be putative bladder carcinogens. Hemoglobin (Hb) adducts of 3-aminobiphenyl (3-ABP) and 4-aminobiphenyl (4-ABP) have been used as …
Number of citations: 31 www.sciencedirect.com
SK Nayaki, M Swaminathan - Spectrochimica Acta Part A: Molecular and …, 2002 - Elsevier
… 2-Aminobiphenyl and 4-aminobiphenyl were obtained from Aldrich Chemical Co and 3-aminobiphenyl was prepared by the reduction of 3-nitrobiphenyl as suggested in the literature [14…
Number of citations: 20 www.sciencedirect.com
C Ioannides, DFV Lewis, J Trinick, S Neville… - …, 1989 - academic.oup.com
… It is of interest that N-hydroxy-3-aminobiphenyl is not … The two nitrosoderivatives of 2- and 3-aminobiphenyl were … (i) the lack of mutagenicity of 3-aminobiphenyl may be attributed to its N-…
Number of citations: 37 academic.oup.com
K Pirowska, A Parusel, J Najbar, P Kolek… - Chemical physics …, 1999 - Elsevier
… at 140C for 3-aminobiphenyl. Samples of 3-aminobiphenyl were synthesized by the reduction of the 3-nitrobiphenyl. Deuteration exchange in 3-aminobiphenyl was achieved by boiling …
Number of citations: 5 www.sciencedirect.com
KT Chung, P Adris - Toxicology in vitro, 2003 - Elsevier
2-Aminobiphenyl (2-ABP), 3-aminobiphenyl (3-ABP) and 4-aminobiphenyl (4-ABP), but not benzidine (Bz) and biphenyl (Bp), were found to be inhibitory to the growth of human …
Number of citations: 23 www.sciencedirect.com
CL Holder, JR King, MC Bowman - Journal of Toxicology and …, 1976 - Taylor & Francis
Methods for monitoring trace levels of 4‐aminobiphenyl, 2‐naphthylamine, and their hydrochloride salts in waste water, microbiological growth media, potable water, human urine, and …
Number of citations: 19 www.tandfonline.com
M Maclure, RB Katz, MS Bryant… - … journal of public …, 1989 - ajph.aphapublications.org
… larly, adducts of 3-aminobiphenyl were significantly elevated in subjects with confirmed exposure. The odds of 3-aminobiphenyl adduct levels exceeding 2 pg/g of hemoglobin were 6:7 …
Number of citations: 150 ajph.aphapublications.org
JW Gorrod, NN Bayraktar - Anticancer Research, 1986 - europepmc.org
The metabolism of 3-aminobiphenyl (3-ABP) and 3-acetamidobiphenyl (3-AABP) has been studied using fortified rat liver microsomal preparations. Metabolites in concentrates of ether …
Number of citations: 2 europepmc.org
MS Bryant, P Vineis, PL Skipper… - Proceedings of the …, 1988 - National Acad Sciences
… nonsmokers was much greater for 3-aminobiphenyl than it was for … Thus, exposure to 3-aminobiphenyl appears to be highly … Five amines in addition to 4- and 3-aminobiphenyl appear to …
Number of citations: 262 www.pnas.org
K El-Bayoumy, EJ LaVoie, L Tulley-Freiler… - Mutation Research …, 1981 - Elsevier
… typhimurium TA100, in contrast to 3-aminobiphenyl. These results demonstrate the enhancing effect of an ortho-methyl group on mutagenicity in the aminobiphenyls, which contrasts to …
Number of citations: 36 www.sciencedirect.com

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